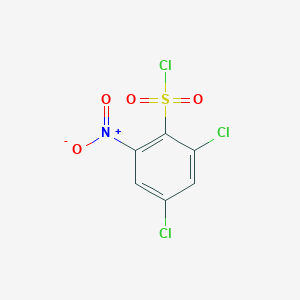

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the molecular weight of 290.51 . It is a powder at room temperature .

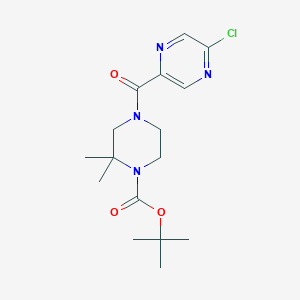

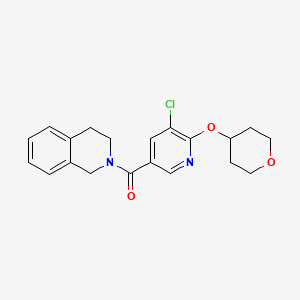

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride” is represented by the formula C6H2Cl3NO4S . The InChI key for this compound is ASQPQOPGTPNBCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride” is a powder at room temperature . The melting point is between 120-122°C .Aplicaciones Científicas De Investigación

Structural Analysis and Quantum Chemical Studies

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride has been explored in structural analysis through gas-phase electron diffraction and quantum chemical studies. Researchers found that only one conformer with Cs symmetry is present in the gas phase, demonstrating specific experimental values of structural parameters, which are crucial for understanding its behavior in various chemical environments. This detailed analysis helps in comprehending the molecular structure and potential reactivity of the compound in scientific research (Petrov et al., 2009).

Anticancer Properties

The compound's derivatives have been synthesized and evaluated for their anticancer properties, revealing that these derivatives can significantly reduce cell proliferation in human hepatocellular, breast, and colon cancer cell lines. This suggests a potential role for 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride derivatives in developing anticancer therapies by inducing apoptosis through the activation of pro-apoptotic genes (Cumaoğlu et al., 2015).

Environmental Implications

Research into the environmental implications of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride, particularly in the degradation of azo dyes in wastewater treatment, has shown dual effects—both inhibitory and accelerating—on the degradation process in advanced oxidation processes. The formation of chlorinated aromatic compounds during this process raises concerns about the creation of refractory byproducts in chloride-rich wastewater, highlighting the compound's relevance in environmental chemistry and pollutant management (Yuan et al., 2011).

Antimicrobial Activity and DNA Gyrase-A Binding

New derivatives of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride have been synthesized and shown to possess antimicrobial activities. These compounds exhibit good to moderate efficacy against various microorganisms, and docking studies with DNA Gyrase-A suggest a strong binding affinity, indicating potential applications in designing antimicrobial agents (Kumar et al., 2020).

Synthesis of Amines and Diamines

2,4-Dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, have been used to synthesize a wide variety of secondary amines and diamines through alkylation. This method offers a simple and practical approach for preparing these compounds, which are essential in various chemical syntheses and pharmaceutical applications (Fukuyama et al., 1997).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution , a two-step mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Result of Action

The result of the compound’s action is a substituted benzene ring . The electron pair of the C-H bond becomes part of the aromatic pi-electron system, and a substitution product of benzene is formed .

Action Environment

The action of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated . Therefore, the compound’s action, efficacy, and stability may vary depending on the chemical environment.

Propiedades

IUPAC Name |

2,4-dichloro-6-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZHNTYAIXGENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)

![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)